molecular formula C25H16O6 B15112156 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B15112156
M. Wt: 412.4 g/mol
InChI Key: BRTDUYLISJTEIZ-ORSAQNTLSA-N
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Description

The compound "(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate" is a structurally complex molecule featuring three distinct moieties:

1,3-Benzodioxole: A fused aromatic ring system with two oxygen atoms, contributing electron-rich properties.

Dihydrobenzofuran-3-one: A five-membered lactone ring fused to a benzene ring, with a ketone group at position 3.

The stereochemistry of the methylidene group (Z-configuration) and the cinnamate double bond (E-configuration) critically influence its three-dimensional conformation and intermolecular interactions. Structural determination of such compounds often relies on X-ray crystallography tools like SHELX, which is widely used for small-molecule refinement .

Properties

Molecular Formula

C25H16O6

Molecular Weight

412.4 g/mol

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C25H16O6/c26-24(11-7-16-4-2-1-3-5-16)30-18-8-9-19-21(14-18)31-23(25(19)27)13-17-6-10-20-22(12-17)29-15-28-20/h1-14H,15H2/b11-7+,23-13-

InChI Key

BRTDUYLISJTEIZ-ORSAQNTLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)/C=C/C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C=CC5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

Synthetic Challenges : The compound’s stereochemical complexity necessitates precise synthetic routes, unlike simpler cinnamate esters.

Biological Activity : Benzodioxole and cinnamate moieties are associated with antimicrobial and anti-inflammatory properties, but the target compound’s bioactivity remains unstudied in the provided evidence.

Limitations :

  • The evidence lacks empirical data (e.g., spectroscopic, crystallographic) for the target compound, necessitating reliance on structural analogies.
  • SHELX-based structural refinements and hydrogen-bonding theories provide indirect insights but require experimental validation.

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